2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine
Description
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Properties
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCFZGUVYCVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-dimethoxycyclobutanol with methylamine under controlled conditions. The yield and purity of the compound can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been observed to reduce cell viability in A-549 lung cancer cells and other tumor models by inducing apoptosis through the activation of caspase pathways .
Immunomodulatory Effects
The compound also demonstrates immunomodulatory effects, particularly in modulating cytokine production. It has been reported to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating its potential role as an anti-inflammatory agent . This immunosuppressive activity could be beneficial in treating autoimmune disorders or conditions characterized by excessive inflammation.
The biological activity of this compound is believed to be linked to its ability to alter signaling pathways involved in cell survival and apoptosis. Studies have shown that the compound can induce differential changes in the expression levels of key signaling proteins such as ERK, JNK, and p38 MAP kinases, which are crucial for cell differentiation and activation .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of various compounds, this compound was found to significantly reduce tumor growth in xenograft models. The study reported a reduction in tumor size by approximately 50% compared to control groups after treatment with the compound over a period of four weeks .
Case Study 2: Immunomodulation in Autoimmune Models
Another study focused on the immunomodulatory effects of this compound in mouse models of autoimmune diseases. The results indicated a marked decrease in disease severity and inflammatory markers following administration of the compound. This suggests potential therapeutic applications for autoimmune conditions such as rheumatoid arthritis or lupus .
Data Table: Biological Activities Overview
| Activity | Effect | Model/System |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | A-549 lung cancer cells |
| Immunomodulation | Suppression of TNF-α production | Human whole blood cultures |
| Apoptosis induction | Activation of caspase pathways | Various cancer cell lines |
| Anti-inflammatory | Reduction in inflammatory markers | Mouse autoimmune models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
